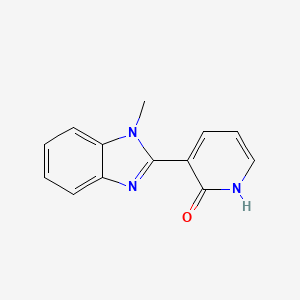

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBZP and is a derivative of benzimidazole and pyridine. The synthesis method of MBZP is relatively simple and has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Potential Anticancer Activity of Benzimidazole-Based Complexes Research indicates that benzimidazole-based Zn(II) complexes, specifically Zn2(p-2-bmb)2 (NO3)4 (1) and Zn(p-2-bmp)2Cl2 (2), demonstrate notable cytotoxic properties against various human cancer cell lines, particularly SHSY5Y cells. These complexes, especially complex 1, exhibit a binding mode with calf thymus DNA that is distinct from the classical intercalation binding and can induce apoptosis in cells. This suggests a potential pathway for the development of anticancer treatments utilizing benzimidazole-based complexes (Zhao et al., 2015).

Coordination Polymers and Complexes

Construction of Coordination Polymers with Benzimidazole Ligands Research has explored the use of benzimidazole ligands in the construction of coordination polymers, such as catena-poly[[[dibromidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole] monohydrate] and catena-poly[[diiodidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole]. These polymers form macrocyclic structures and are crosslinked into multi-dimensional networks through hydrogen bonds and π-π interactions, presenting a potential for various applications in material science and chemistry (Zhang et al., 2013).

Fluorescent Probes for Metal Ions

Development of Benzimidazolium-Based Fluorescent Probes Studies have led to the design and synthesis of novel water-soluble benzimidazolium salts that act as highly selective fluorescent probes for Fe3+ ions in pure aqueous media. These probes exhibit high selectivity without interference from other metal ions and have detection limits that comply with WHO guidelines for Fe3+ ions in drinking water, highlighting their potential use in environmental monitoring and analysis (Bishnoi & Milton, 2017).

Complexation Properties of Lanthanides

Complexation Properties with Lanthanides N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) has been investigated for its complexation properties with trivalent lanthanides. The study revealed how MeTolBIZA coordinates with lanthanide ions, providing insights into the structural character of these complexes. The stability constants of metal–ligand complexes and the influence of atomic number on complex formation have been discussed, offering a foundation for further research in coordination chemistry and potential applications in various fields (Kobayashi et al., 2019).

Eigenschaften

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJHVGMMXICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)

![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)